2-Methyl-2-(pyridin-2-ylmethylamino)propan-1-ol
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Overview
Description
2-Methyl-2-(pyridin-2-ylmethylamino)propan-1-ol is an organic compound that features a pyridine ring, an amine group, and a hydroxyl group.
Preparation Methods
The synthesis of 2-Methyl-2-(pyridin-2-ylmethylamino)propan-1-ol typically involves the reaction of 2-amino-2-methylpropan-1-ol with pyridine-2-carbaldehyde. This reaction is carried out under controlled conditions and the product is characterized using techniques such as NMR spectroscopy . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Methyl-2-(pyridin-2-ylmethylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(pyridin-2-ylmethylamino)propan-1-ol involves its ability to form coordination complexes with metal ions. The pyridine and amine groups act as ligands, binding to metal ions and stabilizing them. This interaction can influence various molecular pathways and processes .
Comparison with Similar Compounds
Similar compounds include other polyamine ligands such as N,N-bis(2-pyridinmethyl)-2-aminoethanol and 2-(aminomethyl)pyridine. Compared to these compounds, 2-Methyl-2-(pyridin-2-ylmethylamino)propan-1-ol is unique due to its specific structural features, which allow it to form distinct coordination complexes and exhibit unique chemical properties .
Properties
IUPAC Name |
2-methyl-2-(pyridin-2-ylmethylamino)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-10(2,8-13)12-7-9-5-3-4-6-11-9/h3-6,12-13H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDMSDHYROHOSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406027 |
Source
|
Record name | 2-methyl-2-(pyridin-2-ylmethylamino)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892591-92-3 |
Source
|
Record name | 2-methyl-2-(pyridin-2-ylmethylamino)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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